molecular formula C11H13BrO2 B7697670 Ethyl 2-bromo-2-(p-tolyl)acetate CAS No. 15674-78-9

Ethyl 2-bromo-2-(p-tolyl)acetate

Cat. No.: B7697670
CAS No.: 15674-78-9
M. Wt: 257.12 g/mol
InChI Key: ZZDQUYJGNGJMLB-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(p-tolyl)acetate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of acetic acid and contains a bromine atom, an ethyl ester group, and a p-tolyl group. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-(p-tolyl)acetate can be synthesized through various methods. One common method involves the bromination of ethyl 2-(p-tolyl)acetate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position of the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-(p-tolyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as a hydroxide ion (OH-) or an amine (NH2-), leading to the formation of different substituted products.

    Reduction: The compound can be reduced to ethyl 2-(p-tolyl)acetate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the p-tolyl group to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products

    Nucleophilic Substitution: Ethyl 2-hydroxy-2-(p-tolyl)acetate or ethyl 2-amino-2-(p-tolyl)acetate.

    Reduction: Ethyl 2-(p-tolyl)acetate.

    Oxidation: Ethyl 2-bromo-2-(p-carboxyphenyl)acetate.

Scientific Research Applications

Ethyl 2-bromo-2-(p-tolyl)acetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.

    Biological Studies: Researchers use this compound to study enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(p-tolyl)acetate involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, leading to the formation of covalent bonds with nucleophilic amino acid residues, thereby modulating enzyme activity or receptor function.

Comparison with Similar Compounds

Ethyl 2-bromo-2-(p-tolyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-chloro-2-(p-tolyl)acetate: Similar structure but with a chlorine atom instead of bromine. It is less reactive due to the lower leaving group ability of chlorine.

    Ethyl 2-iodo-2-(p-tolyl)acetate: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in nucleophilic substitution reactions.

    Ethyl 2-bromo-2-phenylacetate: Lacks the methyl group on the aromatic ring, which may affect its reactivity and steric properties.

This compound is unique due to the presence of the p-tolyl group, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

ethyl 2-bromo-2-(4-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDQUYJGNGJMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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